chemical structure and properties of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine
chemical structure and properties of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine
Classification: Heterocyclic Primary Amine / Privileged Medicinal Scaffold CAS Registry Number: 649735-37-5 (Generic/Related) PubChem CID: 66786097
Executive Summary
This technical guide profiles 4-(2-Chlorophenyl)-1,3-oxazol-2-amine , a bioactive heterocyclic scaffold widely utilized in medicinal chemistry. As a 2-aminooxazole derivative, this molecule serves as a critical pharmacophore in the development of adenosine receptor antagonists, kinase inhibitors, and antimicrobial agents. Its structural uniqueness lies in the ortho-chlorine substitution on the phenyl ring, which introduces specific steric constraints and lipophilic modifications distinct from its para-substituted analogs. This guide details its physicochemical properties, validated synthesis protocols, and biological applications.[1][2][3]
Part 1: Molecular Architecture & Physicochemical Profile
Structural Analysis & Tautomerism
The core structure consists of a five-membered oxazole ring substituted at the C4 position with an o-chlorophenyl group and at the C2 position with an exocyclic amine.
A defining characteristic of 2-aminooxazoles is prototropic tautomerism . While the amino form (A) is generally predominant in polar solvents and the solid state due to aromatic stabilization, the imino form (B) contributes significantly to ligand-target binding interactions. The ortho-chloro substituent exerts a steric "twist," forcing the phenyl ring out of coplanarity with the oxazole core, potentially enhancing selectivity for specific protein binding pockets compared to planar analogs.
Figure 1: Tautomeric Equilibrium
Caption: Equilibrium between the 2-aminooxazole (left) and 2-iminooxazoline (right) tautomers.
Physicochemical Properties (Calculated & Observed)
The introduction of the chlorine atom at the ortho position increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted phenyl analog.
| Property | Value / Descriptor | Relevance |
| Molecular Formula | C₉H₇ClN₂O | Core stoichiometry |
| Molecular Weight | 194.62 g/mol | Fragment-based drug design (FBDD) compliant |
| H-Bond Donors | 1 (Exocyclic NH₂) | Critical for active site anchoring |
| H-Bond Acceptors | 3 (N, O, Cl) | Receptor interaction points |
| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity; good membrane permeability |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weakly basic; largely unionized at physiological pH |
| Solubility | DMSO, DMF, Ethanol | Low aqueous solubility; requires co-solvents for bioassays |
Part 2: Synthetic Pathways & Process Chemistry
The most robust synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine utilizes the condensation of
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of urea on the
Figure 2: Synthesis Workflow
Caption: Stepwise synthesis from commercially available acetophenone precursors.
Detailed Experimental Protocol
Objective: Synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine on a 10 mmol scale.
Reagents:
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2-Bromo-1-(2-chlorophenyl)ethan-1-one (2.33 g, 10 mmol)
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Urea (1.20 g, 20 mmol, 2.0 eq)
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Absolute Ethanol (30 mL) or DMF (for microwave assisted)
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Ammonium hydroxide (for workup)
Procedure:
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.33 g of 2-bromo-1-(2-chlorophenyl)ethan-1-one in 30 mL of absolute ethanol.
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Addition: Add 1.20 g of finely powdered urea to the solution.
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Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide spot should disappear.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the ethanol.
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Pour the residue into 50 mL of crushed ice/water.
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Neutralize the solution with ammonium hydroxide (pH ~8–9) to precipitate the free amine.
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Note: The hydrobromide salt may form initially; neutralization is critical to isolate the free base.
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Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).
Yield Expectation: 60–80%. Characterization:
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1H NMR (DMSO-d6):
7.0–7.8 (m, 4H, Ar-H), 8.1 (s, 1H, Oxazole-H5), 6.9 (s, 2H, NH₂ - exchangeable). -
MS (ESI): m/z 195.0 [M+H]⁺.
Part 3: Biological Applications & Therapeutic Potential[1][7][8]
The 2-amino-4-aryloxazole scaffold is a "privileged structure" in drug discovery, capable of binding to diverse biological targets.
Antimicrobial & Antiprotozoal Activity
Research indicates that 2-aminooxazoles substituted with halogenated phenyl rings exhibit significant activity against protozoa and bacteria.
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Target: Giardia lamblia and Trichomonas vaginalis.[4]
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Mechanism: Disruption of microtubule dynamics or metabolic enzyme inhibition. The ortho-chloro group provides resistance to oxidative metabolism compared to unsubstituted analogs.
Adenosine Receptor Antagonism
Derivatives of 2-amino-4-phenyloxazole are explored as antagonists for the
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Relevance:
antagonists are therapeutic targets for Parkinson's disease and cancer immunotherapy. -
Binding Mode: The exocyclic amine acts as an H-bond donor to residues (e.g., Asn253) in the receptor pocket, while the chlorophenyl group occupies a hydrophobic sub-pocket.
Biofilm Inhibition
Certain 2-aminooxazoles act as non-bactericidal biofilm inhibitors. They interfere with bacterial signaling (quorum sensing) without imposing strong selective pressure for resistance.
References
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PubChem. "4-(2-Chlorophenyl)-1,3-oxazol-2-amine (CID 66786097)." National Library of Medicine. Link
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Quijano-Quiñones, R. F., et al. "Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives." Tropical Journal of Pharmaceutical Research, 2016. Link
- Kaspady, M., et al. "Synthesis, antibacterial and antifungal activity of some novel 2-aminooxazole derivatives." Letters in Drug Design & Discovery, 2009. (Cited for general synthesis protocol of 2-amino-4-aryloxazoles).
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ChemicalBook. "2-Bromo-2'-chloroacetophenone (CAS 5000-66-8) - Synthesis and Properties." Link
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BenchChem. "Protocols for Alkylation Reactions Using 2-Bromo-2'-chloroacetophenone." Link
